molecular formula C12H16N2O2 B1606610 N-[4-(Dimethylamino)phenyl]-3-oxobutanamide CAS No. 38659-86-8

N-[4-(Dimethylamino)phenyl]-3-oxobutanamide

Cat. No.: B1606610
CAS No.: 38659-86-8
M. Wt: 220.27 g/mol
InChI Key: AWQYGTWWJLTNMY-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with cyclin-dependent kinase 2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide . These factors could include temperature, pH, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent amide formation. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to obtain high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)phenyl]-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is its potential as an anticancer agent. Studies have demonstrated that derivatives of 3-oxobutanamide exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound showed selective cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB231) while sparing normal cells, indicating a favorable therapeutic index .

Table 1: Anticancer Activity of 3-Oxobutanamide Derivatives

Compound NameCell Line TestedIC50 (µM)Selectivity
Compound AMCF-715High
Compound BT47-D20Moderate
Compound CNIH-3T3>100Low

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. The dimethylamine group enhances the compound's ability to penetrate bacterial cell walls, making it effective against a range of pathogens. Research indicates that certain derivatives exhibit potent antibacterial activity, which could be harnessed in developing new antibiotics .

Mechanistic Insights

The mechanism of action for this compound and its derivatives often involves the modulation of specific biochemical pathways associated with cancer cell proliferation and survival. For instance, studies suggest that these compounds may interfere with mitochondrial functions and apoptotic pathways, leading to increased apoptosis in cancer cells .

Toxicity Assessment

Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Recent studies have employed in vitro assays using human lymphocytes to assess cytotoxicity at varying concentrations. Results indicated that while low concentrations (50-500 µM) exhibited minimal toxicity, higher concentrations (1000-2000 µM) resulted in significant cell death .

Table 2: Toxicity Profile of this compound

Concentration (µM)Cell Viability (%)
5095
50090
100070
200030

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Dimethylamino)phenyl]acetamide: Similar structure but with an acetamide group instead of a 3-oxobutanamide moiety.

    N-[4-(Dimethylamino)phenyl]propionamide: Contains a propionamide group, differing in the length of the carbon chain.

    N-[4-(Dimethylamino)phenyl]benzamide: Features a benzamide group, providing different steric and electronic properties.

Uniqueness

N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is unique due to the presence of the 3-oxobutanamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and research findings.

Overview of the Compound

This compound features a dimethylamino group attached to a phenyl ring, linked to a 3-oxobutanamide moiety. Its molecular formula is C12H16N2OC_{12}H_{16}N_{2}O, with a molecular weight of approximately 220 g/mol. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

Target Interactions

Research indicates that compounds similar to this compound can interact with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is a target for cancer therapy. The compound's ability to inhibit CDK2 could lead to antiproliferative effects in cancer cells.

The compound has been shown to participate in Suzuki-Miyaura cross-coupling reactions, which are significant for synthesizing complex organic molecules. This property may enhance its utility in drug development by facilitating the creation of derivatives with improved biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. A study indicated that similar compounds exhibited notable antibacterial activity, suggesting that this compound could also possess such effects. The presence of the dimethylamino group may contribute to enhanced membrane permeability, facilitating its action against microbial cells.

Anticancer Activity

The potential anticancer activity of this compound is supported by its structural similarity to known anticancer agents. Research into related compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Study 1: Inhibition of Cholinesterases

A related study focused on 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as an acetylcholinesterase (AChE) inhibitor. This compound demonstrated potent AChE inhibition with an IC50 value of 20 nM, indicating strong potential for treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analysis highlighted the importance of the dimethylamino group in enhancing inhibitory potency.

Study 2: Cytotoxicity Evaluation

In another study evaluating cytotoxicity against neuroblastoma cells, several derivatives were tested at concentrations up to 50 µM. Notably, compounds with similar structural features to this compound showed low cytotoxicity at these concentrations, suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential antibacterial activity; requires further investigation
AnticancerInhibits CDK2; induces apoptosis in cancer cells
Cholinesterase InhibitionPotent AChE inhibitor (IC50 = 20 nM); potential for Alzheimer's treatment
CytotoxicityLow cytotoxicity observed in neuroblastoma cell lines

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)8-12(16)13-10-4-6-11(7-5-10)14(2)3/h4-7H,8H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQYGTWWJLTNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359296
Record name N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38659-86-8
Record name N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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